molecular formula C20H19Cl2NO4S B2782733 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 1705505-13-0

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone

カタログ番号: B2782733
CAS番号: 1705505-13-0
分子量: 440.34
InChIキー: RPJVEEURKCBQEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic organic molecule featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group, a seven-membered 1,4-thiazepane ring containing a sulfur atom, and a 2,4-dichlorophenoxy ethanone moiety. The 2,4-dichlorophenoxy group is an electron-withdrawing substituent that may enhance binding affinity in hydrophobic environments, such as enzyme active sites .

特性

IUPAC Name

1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4S/c21-14-2-4-16(15(22)10-14)25-11-20(24)23-6-5-19(28-8-7-23)13-1-3-17-18(9-13)27-12-26-17/h1-4,9-10,19H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVEEURKCBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Rings

  • 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone (): Key Difference: Substitution of the 2,4-dichlorophenoxy group with a 2,5-difluorophenyl group. The difluoro substitution may reduce steric hindrance, favoring interactions with compact binding pockets . Synthesis: Similar thiazepane ring formation but requires fluorinated aryl precursors.
  • 2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone (): Key Difference: Replacement of the thiazepane with a piperazine ring (six-membered, nitrogen-containing). Piperazine derivatives are often used for their solubility in aqueous media .

Analogues with Alternative Aromatic Moieties

  • 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (): Key Difference: Substitution of the dichlorophenoxy group with a dihydroxyphenyl group. Impact: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability. This derivative may favor targets in hydrophilic environments, such as extracellular enzymes .
  • 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (): Key Difference: Incorporation of a pyrazolyl ring and a tert-butyl group. Pyrrolidine enhances basicity, favoring ionic interactions in acidic microenvironments .

Pharmacological and Physicochemical Comparisons

  • Solubility :
    • The thiazepane-containing target compound is expected to exhibit moderate solubility in organic solvents due to its sulfur atom and aromatic groups. Piperazine analogues (e.g., ) show higher aqueous solubility .
  • Lipophilicity (LogP): The dichlorophenoxy group increases LogP compared to difluoro () or hydroxylated () analogues, suggesting enhanced membrane permeability .
  • Synthetic Complexity :
    • Thiazepane synthesis () requires multi-step cyclization, whereas piperazine derivatives () are more straightforward to prepare. Benzodioxole-containing compounds often involve protection/deprotection strategies for the dioxole ring .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions. A general approach includes:

  • Step 1: Condensation of substituted benzaldehyde derivatives with a thiazepane precursor under reflux in anhydrous ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours at 80°C) .
  • Step 2: Cyclization of intermediates via nucleophilic substitution or ring-closing reactions. For example, using 2,4-dichlorophenoxyacetyl chloride to introduce the ethanone moiety under inert conditions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol . Key considerations: Monitor reaction progress via TLC and optimize solvent polarity for intermediate solubility .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • NMR (¹H/¹³C): Confirm regiochemistry of the benzo[d][1,3]dioxol group (e.g., singlet for methylenedioxy protons at δ ~5.9–6.1 ppm) and thiazepane ring conformation (e.g., distinct multiplet patterns for axial/equatorial protons) .
  • IR: Identify carbonyl stretches (~1700 cm⁻¹ for ethanone) and C-O-C vibrations (~1250 cm⁻¹ for dichlorophenoxy) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazepane backbone .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data?

  • Assay standardization: Compare IC₅₀ values across studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media, incubation time) .
  • Purity validation: Use HPLC (≥95% purity) to rule out confounding effects from synthetic byproducts .
  • Mechanistic studies: Pair in vitro assays (e.g., enzyme inhibition) with computational docking to confirm target engagement (e.g., interactions with CYP450 isoforms) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Analog design: Modify substituents on the benzo[d][1,3]dioxol (e.g., replace methylenedioxy with methoxy) or thiazepane ring (e.g., introduce fluorine at position 7) .
  • Bioisosteric replacement: Substitute the dichlorophenoxy group with trifluoromethyl or pyridyl moieties to enhance metabolic stability .
  • In silico screening: Use QSAR models to predict logP, solubility, and toxicity profiles of derivatives .

Q. What computational methods predict off-target interactions or metabolic pathways?

  • Molecular docking: Simulate binding to off-target receptors (e.g., GPCRs, ion channels) using AutoDock Vina or Schrödinger Suite .
  • Metabolism prediction: Employ software like MetaSite to identify likely sites of cytochrome P450-mediated oxidation (e.g., benzylic positions on the thiazepane ring) .
  • MD simulations: Analyze conformational stability in lipid bilayers to assess membrane permeability .

Methodological Notes

  • Controlled experiments: For biological assays, include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results across ≥3 independent replicates .
  • Data interpretation: Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in dose-response curves .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。